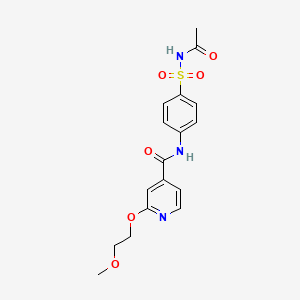

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

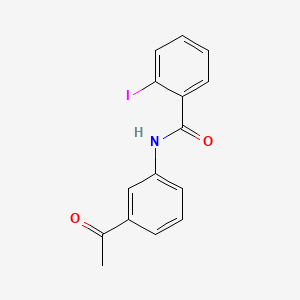

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of various types of cancer and has been the subject of numerous studies in recent years.

Aplicaciones Científicas De Investigación

Supramolecular Reagents in Inorganic–Organic Hybrid Materials

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes. This compound demonstrated the ability to combine with diverse inorganic building blocks, leading to a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs (Aakeröy et al., 2003).

Development of Antitumor Compounds

A structure N-(9-(ortho/meta/para-(benzyloxy)phenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridin-10(9H)-yl) isonicotinamide, closely related to the queried compound, was identified as an inhibitor of hSIRT1 and showed potential in antitumor studies (Alvala et al., 2012).

Organocatalyst in Chemical Synthesis

The compound has been employed as an organocatalyst in the preparation of pyranopyrazoles, indicating its versatility in facilitating chemical reactions (Zolfigol et al., 2013).

Corrosion Inhibition in Industrial Applications

Isonicotinamides, including the compound , have been studied for their corrosion inhibition effects on mild steel in acidic environments. This application is significant in the field of materials science and engineering (Yadav et al., 2015).

Co-crystallization in Crystal Engineering

The compound has been used in co-crystallization processes with various carboxylic acids. This application is crucial in the field of crystal engineering, where it aids in the formation of complex crystal structures (Lemmerer & Fernandes, 2012).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as N-[4-(acetamidosulfonyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2, potentially inhibiting their activity . This inhibition could lead to changes in the pH balance within the body.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway

Propiedades

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6S/c1-12(21)20-27(23,24)15-5-3-14(4-6-15)19-17(22)13-7-8-18-16(11-13)26-10-9-25-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTHPSILLPLZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine](/img/structure/B2843542.png)

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)